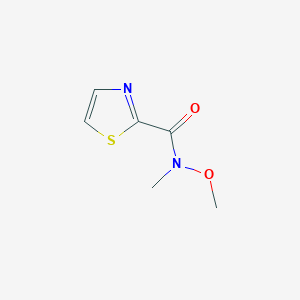![molecular formula C17H20N2O2S B1423976 5-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-(ethylsulfonyl)aniline CAS No. 1220039-24-6](/img/structure/B1423976.png)
5-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-(ethylsulfonyl)aniline
Overview
Description
5-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-(ethylsulfonyl)aniline, commonly referred to as DEISQA, is an important synthetic compound that has become increasingly popular in the field of scientific research. DEISQA is an organic compound that belongs to the class of isoquinolines, which are aromatic compounds that contain a cyclic six-member ring. The structure of DEISQA consists of a nitrogen atom, two hydrogen atoms, two sulfur atoms, and five carbon atoms. DEISQA is used in a variety of scientific experiments and has been found to have a number of unique properties that make it a valuable research tool.
Scientific Research Applications
Asymmetric Synthesis
A novel asymmetric preparation of optically enriched 2-aryl-2,3-dihydroquinolin-4(1H)-ones, using a method that involves sulfonyl groups on anilines, has been developed. This approach achieves high enantioselectivity in the formation of dihydroquinolones (Xiaoqian Liu & Yixin Lu, 2010).
Novel GPR119 Agonists
The discovery and optimization of novel agonists of GPR119, involving a process where the aniline ring is replaced with a tetrahydroquinoline ring, has been explored. This modification has resulted in compounds with increased efficacy and improved pharmacokinetic properties (Yingcai Wang et al., 2014).
Cyclization Reactions
Cyclization of substituted 2-(1-methyl-2-butenyl)anilines, including N-methylsulfonyl-2-(1-methyl-2-butenyl)anilines, leads to the formation of 3-iodo-1,2,3,4-tetrahydroquinolines and 2-(1-iodoethyl)-3-methyl-2,3-dihydroindoles (R. Gataullin et al., 2002).
Ratiometric Fluorescent Thermometer
A ratiometric fluorescent thermometer with a mega-Stokes shift and positive temperature coefficient has been developed using N,N-dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline. This dye intensifies fluorescence with increasing temperature, making it suitable for temperature detection (Cheng Cao et al., 2014).
Synthesis of Broad-Spectrum Antibacterial Agents
A new synthesis method for a potent broad-spectrum antibacterial agent, effective against resistant organisms like MRSA, has been reported. This method includes the synthesis of a key intermediate, 2-sulfonylquinolone (A. Hashimoto et al., 2007).
Synthesis of Dihydroquinolinones
The synthesis of 3,4-Dihydro-5-hydroxy-1(2H)-isoquinolinone from isoquinoline, involving a three-step reaction with sulfonyl group modifications, has been described. This synthesis showcases a method for obtaining dihydroquinolinones with structural specificity (Huang Wei-yi, 2006).
Electochemical Activity in Neutral Media
Self-dispersed poly-N-[5-(8-quinolinol)ylmethyl]aniline, synthesized via oxidative polymerization of 5-(anilinomethyl)-8-hydroxyquinoline, demonstrates good redox reversibility in neutral aqueous electrolytes, making it a promising material for applications like biosensors (Xingwei Li et al., 2010).
properties
IUPAC Name |
5-(3,4-dihydro-1H-isoquinolin-2-yl)-2-ethylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-2-22(20,21)17-8-7-15(11-16(17)18)19-10-9-13-5-3-4-6-14(13)12-19/h3-8,11H,2,9-10,12,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNXUIBDBLXWOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)N2CCC3=CC=CC=C3C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301170807 | |
| Record name | 5-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-(ethylsulfonyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301170807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1220039-24-6 | |
| Record name | 5-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-(ethylsulfonyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220039-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-(ethylsulfonyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301170807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-indoline](/img/structure/B1423894.png)

![3-[(2-Chlorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1423897.png)
![3-[(4-Chloro-2-isopropylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1423898.png)



![2-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1423907.png)




